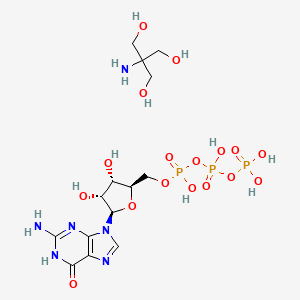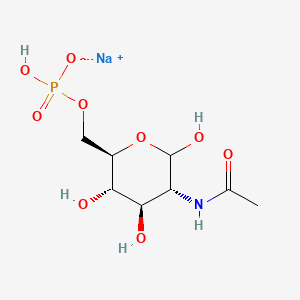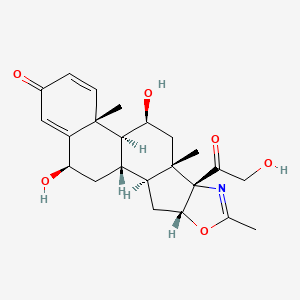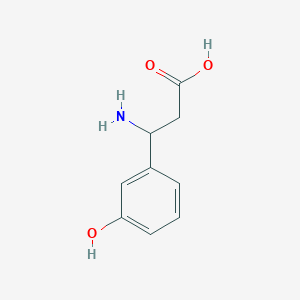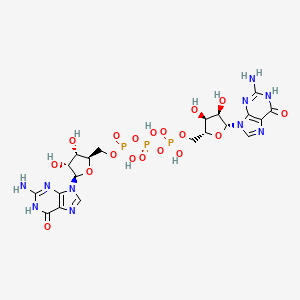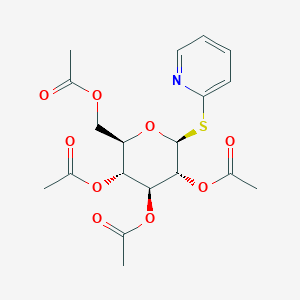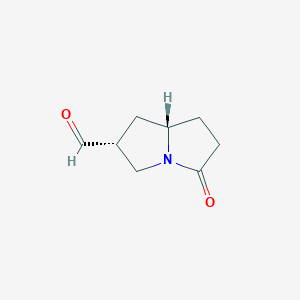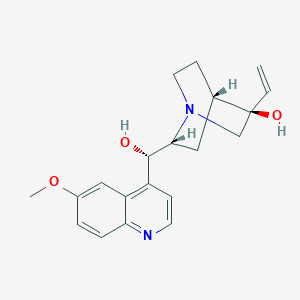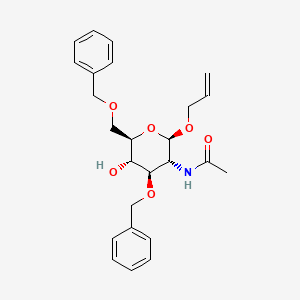
Allyl 2-acétamido-3,6-di-O-benzyl-2-désoxy-β-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is a biochemical compound extensively utilized in the biomedical industry. It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections. This compound is also being investigated for its therapeutic potential against neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases, as well as its potential as a cancer cell inhibitor.
Applications De Recherche Scientifique
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is employed in various scientific research applications. In chemistry, it is used as a building block for the synthesis of complex carbohydrates and glycosides . In biology and medicine, it is being investigated for its therapeutic potential against neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Additionally, its potential as a cancer cell inhibitor is being explored. In the industry, it is used in the development of drugs targeting bacterial and fungal infections.
Méthodes De Préparation
The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside. This process yields a mixture of 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives, with the major product being the 3,6-di-O-benzyl derivative . The condensation of this derivative with 2-methyl- (3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline produces a disaccharide. After purification, removal of the allyl group, and hydrogenolysis of the benzyl substituents, the final product is obtained .
Analyse Des Réactions Chimiques
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The major products formed from these reactions include di-N-acetyl-hexa-O-acetylchitobiose and 2-methyl- [4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-1,2-di-deoxy-alpha-D-glucopyrano]- [2,1-d]-2-oxazoline .
Mécanisme D'action
The mechanism of action of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the synthesis of bacterial and fungal cell walls, thereby preventing their growth and proliferation. In neurodegenerative disorders, it is believed to modulate the activity of enzymes involved in the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer’s and Parkinson’s diseases. Its potential as a cancer cell inhibitor is attributed to its ability to induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds such as benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside and 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride . These compounds share similar structural features and are used in carbohydrate chemistry and glycoside synthesis. allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is unique in its therapeutic potential against neurodegenerative disorders and cancer.
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGROPIGBZKSGI-FXEFVXDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
